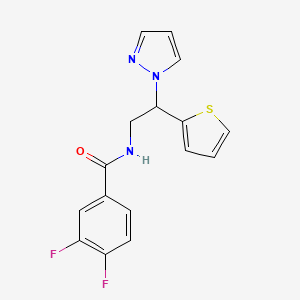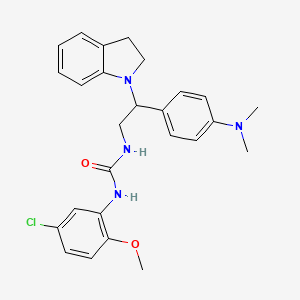
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H29ClN4O2 and its molecular weight is 464.99. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Directed Lithiation and Its Utility in Synthesis
Directed lithiation of related compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcases the utility of these molecules in organic synthesis. Through controlled lithiation, researchers are able to introduce various electrophiles, leading to a wide array of substituted products. This approach underlines the significance of such compounds in synthetic organic chemistry, providing a pathway for creating complex molecules from simpler urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).
Understanding Herbicide and Pesticide Degradation
The study of substituted urea herbicides and their degradation in soil contributes to our understanding of environmental chemistry and toxicology. Research into the photodegradation and hydrolysis of similar compounds, such as maloran and its metabolites, highlights the importance of these compounds in agricultural science. This work aids in assessing the environmental impact and persistence of urea-based herbicides, providing valuable insights into sustainable farming practices and environmental protection (Katz & Strusz, 1968).
Metabolic Pathways and Biological Implications
Investigating the in vivo metabolism of compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), sheds light on their biological transformations. Understanding these metabolic pathways is crucial for pharmacology and toxicology, offering insights into how these compounds are processed by living organisms and their potential biological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Allosteric Modulation and Receptor Interactions
The discovery of allosteric modulators for cannabinoid receptors, based on indole carboxamide structures, exemplifies the pharmacological relevance of urea derivatives. By manipulating the structural features of these compounds, researchers have been able to influence the binding affinity and efficacy of receptor modulators. This line of research not only enhances our understanding of receptor pharmacology but also opens new avenues for drug development targeting cannabinoid receptors (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Antitumor Activities and Drug Design
Synthesis and structural characterization of urea derivatives, such as 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, demonstrate potential antitumor activities. By exploring the interactions of these compounds with biological targets like CDK4, researchers can identify new therapeutic agents. This research underscores the importance of urea derivatives in medicinal chemistry, contributing to the ongoing search for effective cancer treatments (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-30(2)21-11-8-19(9-12-21)24(31-15-14-18-6-4-5-7-23(18)31)17-28-26(32)29-22-16-20(27)10-13-25(22)33-3/h4-13,16,24H,14-15,17H2,1-3H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQAFKGZPPJJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

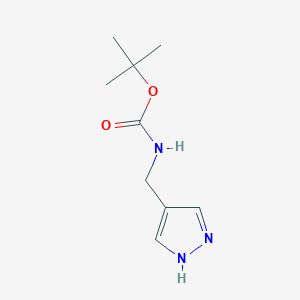
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)
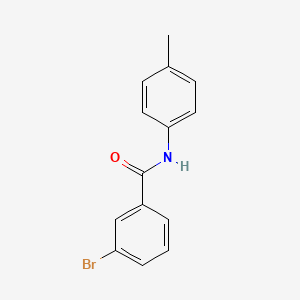

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

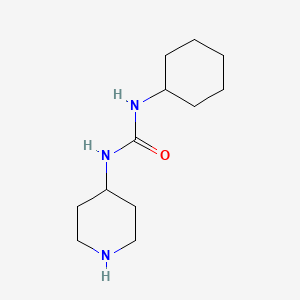
![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)

![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
